molecular formula C3H7N3O B13511496 4-Aminopyrazolidin-3-one CAS No. 5678-05-7

4-Aminopyrazolidin-3-one

Cat. No.: B13511496
CAS No.: 5678-05-7
M. Wt: 101.11 g/mol
InChI Key: UHVYZFNUNCKZAU-UHFFFAOYSA-N
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Description

4-Aminopyrazolidin-3-one is a nitrogen-containing heterocyclic compound characterized by a pyrazolidinone core (a five-membered ring with two adjacent nitrogen atoms) and an amino group at the C4 position. Synthesis of such compounds often involves multicomponent reactions (MCRs) or domino reactions, as demonstrated in studies by Petrova et al. .

Properties

CAS No.

5678-05-7

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

4-aminopyrazolidin-3-one

InChI

InChI=1S/C3H7N3O/c4-2-1-5-6-3(2)7/h2,5H,1,4H2,(H,6,7)

InChI Key

UHVYZFNUNCKZAU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound. Another method involves the use of azomethine imines derived from hydrazones and aldehydes, which undergo cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of environmentally benign solvents and catalysts, is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolidin-3-one can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidin-3-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidin-3-one derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, acyl, or other functional groups at the 4-position.

Scientific Research Applications

4-Aminopyrazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolidin-3-one and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others may interact with bacterial cell membranes to exert antimicrobial effects . The exact mechanism can vary depending on the specific structure and functional groups of the derivative.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 4-Aminopyrazolidin-3-one and related compounds:

Compound Core Structure Key Substituents Functional Groups
This compound Pyrazolidinone Amino at C4 Amine, ketone
Pyrazolo[3,4-b]pyridin-6-ones Pyrazolo-pyridinone Aroyl at C4 Aroyl, amide
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives Pyrazino-pyrimidinone Varied (e.g., piperidinyl, methyl) Amine, ether, heterocycle
3-Amino-1H-pyrazolo[4,3-c]pyridin-4-ol Pyrazolo-pyridine Amino and hydroxyl groups Amine, hydroxyl

Key Observations :

  • The pyrazolidinone core in this compound is smaller (5-membered) compared to fused pyrazolo-pyridinones or pyrazino-pyrimidinones (6-7 membered rings), affecting ring strain and reactivity.
  • Substituents like aroyl groups (in pyrazolo-pyridinones) or piperidinyl moieties (in patent derivatives) modulate electronic properties and biological target interactions .

Comparison :

  • Efficiency: Domino and MCRs (used for pyrazolidinone analogs) reduce step count and improve atom economy compared to stepwise methods (e.g., aminopyrazine synthesis) .
  • Flexibility : Patent-derived compounds emphasize substituent diversity via late-stage functionalization, enabling rapid exploration of structure-activity relationships (SAR) .

Insights :

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